molecular formula C10H13ClN2 B2986007 2-(4-Chlorophenyl)piperazine CAS No. 91517-25-8

2-(4-Chlorophenyl)piperazine

Cat. No. B2986007
CAS RN: 91517-25-8
M. Wt: 196.68
InChI Key: OTOVNNDSINVUBR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is a derivative of piperazine, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Synthesis Analysis

There are several synthetic routes for this compound. The most common method is the reaction of diethanolamine with m-chloroaniline . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .


Molecular Structure Analysis

The molecular formula of this compound is C10H13ClN2 . It has a molecular weight of 196.67700 and a density of 1.126g/cm3 .


Chemical Reactions Analysis

The key step in the synthesis of this compound includes aza-Michael addition between diamine and the in situ generated sulfonium salt .


Physical And Chemical Properties Analysis

This compound has a boiling point of 319.5ºC at 760mmHg . The exact melting point is not available .

Scientific Research Applications

Antitumor Activity

A study explored the synthesis of 1,2,4-triazine derivatives bearing a piperazine amide moiety, including compounds with 4-chlorophenyl substitutions, to evaluate their antitumor activities against breast cancer cells. The compounds showed promising antiproliferative effects, comparing favorably with cisplatin, a known anticancer drug (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Synthesis and Characterization

Research on the synthesis of 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate, has been conducted, detailing methods to improve yield and quality for industrial application. This demonstrates the compound's significance in the pharmaceutical industry as an intermediate for further drug development (Quan, 2006).

Antifungal and Antimicrobial Activities

New compounds featuring 5-(4-chlorophenyl)-1,3,4-thiadiazole-based structures, including derivatives with substituted piperazines, were synthesized and evaluated for their cytotoxic potential against cancer cell lines and antimicrobial activities. Some derivatives displayed significant anticancer and antimicrobial properties, indicating the compound's utility in developing new therapeutic agents (El-Masry, Essa, Selim, El-Emam, Mohamed, Sakr, Kadry, Taher, & Abou-Seri, 2022).

Analytical and Forensic Applications

Development of a rapid screening method for detecting 1-(3-chlorophenyl)piperazine in forensic samples using electrochemical methods was reported. This highlights the compound's relevance in forensic science for identifying synthetic drugs in seized samples, showcasing its importance beyond pharmacological applications (Silva, Rocha, Arantes, Lima, Melo, Muñoz, dos Santos, & Richter, 2021).

Receptor Research

Investigations into 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted)piperazin-1-yl]thiophenes as potent allosteric enhancers of the A1 adenosine receptor revealed that the nature of substituents on the phenyl ring tethered to the piperazine significantly influences allosteric enhancer activity. This research underscores the compound's potential in modulating receptor functions, offering insights into developing new pharmacological agents (Romagnoli, Baraldi, Carrión, Lopez Cara, Cruz-López, Iaconinoto, Preti, Shryock, Moorman, Vincenzi, Varani, & Borea, 2008).

Mechanism of Action

Target of Action

The primary target of 2-(4-Chlorophenyl)piperazine, also known as m-Chlorophenylpiperazine (mCPP), is the 5-hydroxytryptamine receptor 2C (5-HT2C) . This receptor is a G-protein coupled receptor for serotonin . It also functions as a receptor for various drugs and psychoactive substances .

Mode of Action

mCPP acts as an agonist at the 5-HT2C receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In comparison studies, mCPP has approximately 10-fold selectivity for the human 5-HT2C receptor over the human 5-HT2A and 5-HT2B receptors . It also acts as a partial agonist of the human 5-HT2A .

Biochemical Pathways

It is known that mcpp stimulates the release and inhibits the reuptake ofdopamine, serotonin, and noradrenaline . This leads to increased levels of these neurotransmitters in the brain, which can affect mood and behavior.

Pharmacokinetics

mCPP is metabolized in the liver via the CYP2D6 isoenzyme . The elimination half-life of mCPP is between 4 to 14 hours , and it is excreted in the urine . These factors influence the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The action of mCPP results in a range of effects. It lacks any reinforcing effects, but has psychostimulant, anxiety-provoking, and hallucinogenic effects . It is also known to produce dysphoric, depressive, and anxiogenic effects in rodents and humans . mCPP is known to induce headaches in humans and has been used for testing potential antimigraine medications . It has potent anorectic effects and has encouraged the development of selective 5-HT2C receptor agonists for the treatment of obesity .

Action Environment

The action of mCPP can be influenced by various environmental factors. For instance, the presence of other substances can affect its action. It has been detected in pills touted as legal alternatives to illicit stimulants in New Zealand and pills sold as “ecstasy” in Europe and the United States .

Safety and Hazards

When handling 2-(4-Chlorophenyl)piperazine, it is advised to ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing . It is also recommended to avoid ingestion and inhalation .

properties

IUPAC Name

2-(4-chlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOVNNDSINVUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80919686
Record name 2-(4-Chlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80919686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91517-25-8
Record name 2-(4-Chlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80919686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenyl)piperazine
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